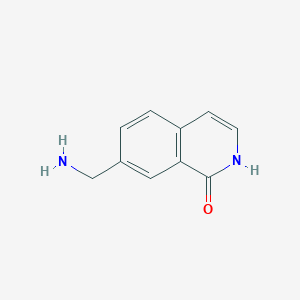

7-(aminomethyl)-2H-isoquinolin-1-one

Description

Significance of the Isoquinolinone Scaffold in Contemporary Academic Research

The isoquinolinone scaffold is a prominent heterocyclic framework that is frequently identified as a "privileged structure" in medicinal chemistry. doi.orggoogle.com Its significance stems from its presence in a wide array of natural products and synthetically developed molecules that exhibit potent biological activities. researchgate.netnih.gov This structural motif is a key component in compounds targeting a diverse range of diseases, including cancer, inflammatory conditions, and neurological disorders. researchgate.netrsc.org

In academic research, the isoquinolinone core serves as a versatile template for the design of enzyme inhibitors. A particularly notable area of investigation is its application in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. doi.orgnih.gov Overactivation of PARP is implicated in the pathology of conditions like cerebral ischemia and certain cancers, making PARP inhibitors a subject of intense study. doi.org The planar, bicyclic nature of the isoquinolinone scaffold allows it to mimic the nicotinamide (B372718) moiety of NAD+, the natural substrate for PARP, thereby enabling effective competitive inhibition. tandfonline.com

The adaptability of the isoquinolinone ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties. This modulation is critical for optimizing potency, selectivity, and pharmacokinetic profiles, such as absorption, distribution, metabolism, and excretion (ADME). tandfonline.comnih.gov The scaffold's chemical stability and relative accessibility further enhance its appeal as a foundational building block in the synthesis of complex and novel therapeutic agents. researchgate.net

Historical Context and Evolution of Aminomethyl-Substituted Heterocycles in Chemical Biology

Nitrogen-containing heterocycles form the backbone of a vast number of pharmaceuticals, with statistical analyses indicating that a majority of unique small-molecule drugs contain such a scaffold. nih.gov The introduction of substituents is a fundamental strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of these core structures. Among the various substituents, the aminomethyl group (-CH₂NH₂) has a long history of use and has evolved into a critical functional group in chemical biology and drug design.

Early investigations, such as those in the 1980s, focused on developing efficient synthetic methods to introduce the aminomethyl group onto heterocyclic systems like the tetrahydroisoquinoline core. nih.gov These foundational synthetic advancements paved the way for more extensive exploration of their biological activities. The primary amine of the aminomethyl group is typically protonated at physiological pH, which can significantly enhance a compound's aqueous solubility—a crucial factor for drug delivery and bioavailability.

Over time, the role of the aminomethyl substituent has evolved from a simple solubilizing group to a key pharmacophoric element. In modern drug design, it is often strategically positioned to form critical hydrogen bonds or ionic interactions with specific amino acid residues in the active site of a target protein. acs.org This ability to serve as a strong interaction point is leveraged in the design of inhibitors for various enzymes and antagonists for cell surface receptors. Furthermore, structure-activity relationship (SAR) studies have shown that modifications to the amine within the aminomethyl group (e.g., forming secondary or tertiary amines) can be used to precisely tune a compound's potency and its ADME profile. nih.govnih.gov This evolution highlights a shift from empirical modifications to a more rational, structure-based design approach in the utilization of aminomethyl-substituted heterocycles.

Rationale and Academic Objectives for Investigating 7-(aminomethyl)-2H-isoquinolin-1-one

The specific academic interest in 7-(aminomethyl)-2H-isoquinolin-1-one arises from the strategic combination of the valuable isoquinolinone scaffold and the functionally significant aminomethyl group. While extensive research may not be dedicated to this compound as a final product, its investigation is highly rationalized by its potential role as a key intermediate or fragment in the synthesis of targeted therapeutic agents, particularly enzyme inhibitors.

A primary objective for its investigation is its application in the development of novel PARP inhibitors. The isoquinolinone core is a well-established PARP-binding motif. doi.orggoogle.comtandfonline.com The placement of an aminomethyl group at the C7 position offers a synthetic handle for building out larger, more complex molecules designed to interact with regions of the PARP enzyme outside of the primary nicotinamide-binding site. This strategy is crucial for developing inhibitors with high potency and selectivity for specific PARP family members.

Another key rationale is its potential as a scaffold for Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. Recent research has demonstrated that isoquinolin-1(2H)-one can serve as a highly effective core for MTA-cooperative PRMT5 inhibitors, which are being investigated as a precision therapy for cancers with MTAP gene deletion. acs.org In this context, an aminomethyl group is a critical component that forms key polar interactions within the enzyme's binding pocket. acs.org Therefore, synthesizing and evaluating 7-(aminomethyl)-2H-isoquinolin-1-one and related isomers is a logical step toward discovering novel and selective PRMT5 inhibitors.

The academic objectives for studying this specific compound can be summarized in the following table:

| Academic Objective | Rationale |

| Synthesis of Novel PARP Inhibitors | The isoquinolinone core is a known PARP-binding scaffold. The 7-aminomethyl group provides a vector for chemical elaboration to enhance potency and selectivity. doi.orgresearchoutreach.org |

| Development of PRMT5 Inhibitors | The isoquinolin-1-one structure has been identified as a privileged core for MTA-cooperative PRMT5 inhibitors. The aminomethyl group is crucial for target engagement. acs.org |

| Fragment-Based Drug Discovery (FBDD) | The compound can be used as a molecular fragment in FBDD campaigns to identify initial "hits" that bind to therapeutic targets like kinases and other enzymes. researchoutreach.org |

| Exploration of Structure-Activity Relationships (SAR) | Investigating substitutions at the 7-position helps to build a comprehensive understanding of how modifications to the isoquinolinone scaffold affect biological activity and pharmacokinetic properties. |

Detailed research findings on isoquinolinone derivatives in enzyme inhibition are presented below, underscoring the academic interest in this class of compounds.

Table 1: Inhibitory Activity of Selected Isoquinolinone Derivatives against PARP Enzymes This table presents data for related isoquinolinone derivatives to contextualize the potential of the 7-(aminomethyl)-2H-isoquinolin-1-one scaffold.

| Compound Derivative | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Dihydroisoquinolone 1a | PARP1 / PARP2 | 13 / 0.8 | 16.3 |

| Isoquinolone 1b | PARP1 / PARP2 | 9.0 / 0.15 | 60.0 |

| Benzamido Isoquinolone 2 | PARP1 / PARP2 | 13.9 / 1.5 | 9.3 |

| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | PARP-1 | 0.45 | Not Reported |

| 5-hydroxy TIQ-A | PARP-1 | 0.39 | Not Reported |

| 5-methoxy TIQ-A | PARP-1 | 0.21 | Not Reported |

Data sourced from multiple studies. doi.orgtandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

7-(aminomethyl)-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7/h1-5H,6,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOWJHZNHMRKKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 7 Aminomethyl 2h Isoquinolin 1 One

Retrosynthetic Disconnection Analysis of 7-(aminomethyl)-2H-isoquinolin-1-one

Retrosynthetic analysis is a powerful strategy for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.orgijciar.comactascientific.com For 7-(aminomethyl)-2H-isoquinolin-1-one, a primary disconnection can be made at the aminomethyl group, suggesting a late-stage reduction of a more stable precursor. This leads to two main retrosynthetic pathways:

Pathway A: Via a Nitrile Intermediate: The aminomethyl group can be traced back to a nitrile (-CN) functionality at the 7-position. This is a common and reliable transformation, typically achieved through catalytic hydrogenation. The 7-cyano-2H-isoquinolin-1-one intermediate can then be disconnected further, often involving the construction of the isoquinolinone core from a substituted benzonitrile (B105546) or benzoic acid derivative.

Pathway B: Via a Nitro Intermediate: Alternatively, the aminomethyl moiety can be derived from the reduction of a 7-nitro (-NO2) substituted isoquinolinone. While this approach is also feasible, it may require more stringent reduction conditions and careful control to avoid over-reduction or side reactions.

A key synthon in many approaches is a suitably substituted 2-methylbenzoyl derivative, which can undergo cyclization to form the isoquinolinone ring. The substituent at the para-position to the methyl group (which will become the 7-position of the isoquinolinone) is crucial for introducing the aminomethyl functionality or its precursor.

Development and Optimization of Novel Synthetic Routes to 7-(aminomethyl)-2H-isoquinolin-1-one

The synthesis of 7-(aminomethyl)-2H-isoquinolin-1-one often involves multi-step sequences that require careful optimization to ensure high yields and purity.

Multi-Step Convergent and Divergent Synthetic Strategies

Modern synthetic approaches to complex molecules often employ convergent or divergent strategies to enhance efficiency. nih.govresearchgate.netorganic-chemistry.org

Divergent Synthesis: A divergent strategy starts from a common intermediate that can be elaborated into a variety of different target molecules. Starting from a 7-substituted isoquinolinone, such as a 7-bromo or 7-triflate derivative, various functional groups, including the aminomethyl precursor, can be introduced through cross-coupling reactions. This is particularly useful for creating a library of analogues for structure-activity relationship (SAR) studies.

Chemo- and Regioselective Synthesis of the Isoquinolinone Core and Aminomethyl Moiety

Achieving high chemo- and regioselectivity is paramount in the synthesis of substituted isoquinolinones. pharmtech.comnih.gov

The construction of the isoquinolinone ring often relies on transition-metal-catalyzed C-H activation and annulation reactions. nih.gov For instance, the reaction of a substituted benzamide (B126) with an alkyne in the presence of a rhodium(III) catalyst can provide a regioselective route to the isoquinolinone core. The directing group on the benzamide plays a crucial role in controlling the regiochemistry of the cyclization.

The introduction of the aminomethyl group at the 7-position is typically achieved through the reduction of a nitrile or nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common method for the reduction of a 7-cyanoisoquinolinone to the desired 7-(aminomethyl)isoquinolin-1-one. This transformation is generally high-yielding and chemoselective, leaving the isoquinolinone core intact.

| Precursor | Reducing Agent | Product | Reference |

| 7-cyano-2H-isoquinolin-1-one | H₂, Pd/C | 7-(aminomethyl)-2H-isoquinolin-1-one | Inferred from similar reductions |

| 7-nitro-2H-isoquinolin-1-one | H₂, Raney Ni | 7-(aminomethyl)-2H-isoquinolin-1-one | Inferred from similar reductions |

Green Chemistry Principles in 7-(aminomethyl)-2H-isoquinolin-1-one Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates to minimize environmental impact. pharmafeatures.commdpi.comseqens.commdpi.com In the context of 7-(aminomethyl)-2H-isoquinolin-1-one synthesis, this can involve:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. researchgate.net

Catalysis: Employing catalytic methods, especially those using earth-abundant metals, to reduce waste and improve atom economy. nih.gov

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

For example, the development of one-pot syntheses and multi-component reactions for the construction of the isoquinolinone scaffold aligns well with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. rsc.org

Post-Synthetic Derivatization and Scaffold Modification Strategies for 7-(aminomethyl)-2H-isoquinolin-1-one Analogs

The aminomethyl group at the 7-position of the isoquinolinone scaffold provides a convenient handle for further functionalization, allowing for the synthesis of a wide range of analogues for biological evaluation.

Functionalization at the Aminomethyl Group

The primary amine of 7-(aminomethyl)-2H-isoquinolin-1-one is a versatile functional group that can undergo a variety of chemical transformations.

N-Acylation: The amine can be readily acylated using acid chlorides, anhydrides, or activated esters to form amides. This is a common strategy in the development of PARP inhibitors, where the amide functionality often plays a crucial role in binding to the target enzyme.

N-Alkylation: The primary amine can be alkylated with alkyl halides or other electrophiles to yield secondary or tertiary amines. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a particularly effective method for controlled N-alkylation. seqens.com

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which can introduce different electronic and steric properties to the molecule.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.

These derivatization reactions allow for the fine-tuning of the physicochemical properties of the molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its biological activity.

| Reaction Type | Reagent | Functional Group Formed |

| N-Acylation | Acetyl chloride | Amide |

| N-Alkylation | Methyl iodide | Secondary/Tertiary Amine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropylamine |

| N-Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |

| Urea Formation | Phenyl isocyanate | Urea |

Substituent Introduction and Modification on the Isoquinolinone Ring System

The functionalization of the 7-(aminomethyl)-2H-isoquinolin-1-one core is crucial for modulating its physicochemical properties and biological activity. Research in this area leverages both classical and modern synthetic transformations to introduce a wide array of substituents at various positions on the isoquinolinone ring.

A notable example of such strategic modification is found in the development of novel inhibitors for Protein Arginine N-Methyltransferase 5 (PRMT5), a key target in cancer therapy. Recent patent literature from BeiGene describes derivatives of isoquinolin-1(2H)-one that are designed as MTA-cooperative PRMT5 inhibitors. bioworld.com While the specific examples may vary in the position of the aminomethyl group, the underlying synthetic strategies for modifying the aromatic ring are directly applicable. For instance, compounds such as 4-(aminomethyl)-6-(1-methyl-1H-pyrazol-4-yl)isoquinolin-1(2H)-one have been synthesized, demonstrating the feasibility of introducing complex heterocyclic moieties onto the isoquinolinone framework. bioworld.comjustia.compatentguru.com

The introduction of these substituents often involves multi-step synthetic sequences that utilize transition-metal-catalyzed cross-coupling reactions. Methodologies like the Suzuki, Stille, or Buchwald-Hartwig couplings are instrumental in forming carbon-carbon and carbon-heteroatom bonds on the aromatic portion of the isoquinolinone scaffold. These reactions allow for the precise installation of aryl, heteroaryl, alkyl, and alkenyl groups, significantly expanding the chemical space accessible for this class of compounds.

Furthermore, direct C-H functionalization has emerged as a powerful tool for a more atom-economical approach to modifying the isoquinolinone ring. nih.gov Catalytic systems, often employing rhodium or palladium, can activate specific C-H bonds on the benzoid ring, allowing for the introduction of functional groups without the need for pre-functionalized starting materials like halides or triflates. mdpi.com For example, iodine-promoted regioselective C-4 sulfenylation of isoquinolin-1(2H)-ones has been developed, showcasing a metal-free approach to modification at a specific position. researchgate.net

The data below summarizes representative transformations used to introduce substituents onto the isoquinolinone ring system, based on analogous structures and general methodologies.

| Reaction Type | Position(s) Modified | Typical Reagents & Catalysts | Substituent Introduced | Reference |

|---|---|---|---|---|

| Suzuki Coupling | C-4, C-6, C-7 | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl, Heteroaryl | mdpi.com |

| C-H Annulation | C-3, C-4 | Alkynes, Rh(III) catalyst | Fused heterocyclic systems | mdpi.com |

| C-H Sulfenylation | C-4 | Aryl sulfonyl chlorides, I₂ (promoter) | Arylthio group | researchgate.net |

| Radical Cascade | C-4 and N-2 | Alkenes, Sulfonothiolates, Radical initiator | Fused heterocyclic systems | nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies of 7 Aminomethyl 2h Isoquinolin 1 One

Advanced Mass Spectrometry (MS):Beyond general fragmentation patterns of the isoquinolinone core, specific high-resolution mass spectrometry data detailing the fragmentation pathways and confirming the purity of 7-(aminomethyl)-2H-isoquinolin-1-one are unavailable.

Without access to peer-reviewed experimental results or database entries for 7-(aminomethyl)-2H-isoquinolin-1-one, any attempt to generate the requested article would rely on speculation and would not meet the required standards of scientific accuracy and factual reporting.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 7-(aminomethyl)-2H-isoquinolin-1-one, HRMS can unequivocally confirm its molecular formula.

The expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated by summing the exact masses of its constituent atoms (C₁₀H₁₀N₂O + H⁺). This theoretical value is then compared against the experimentally measured m/z, with a minimal mass error (typically in the parts-per-million or ppm range) confirming the elemental formula.

Table 1: Theoretical HRMS Data for Protonated 7-(aminomethyl)-2H-isoquinolin-1-one

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁N₂O⁺ |

| Calculated m/z | 175.0866 |

| Elemental Composition | |

| Carbon-12 | 120.0000 |

| Hydrogen-1 | 11.0864 |

| Nitrogen-14 | 28.0062 |

| Oxygen-16 | 15.9949 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion (in this case, the protonated molecule) and analyzing the resulting product ions. While direct experimental data for 7-(aminomethyl)-2H-isoquinolin-1-one is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation of isoquinoline (B145761) alkaloids and related structures. nih.gov

The protonated molecule would likely undergo characteristic cleavages. A primary fragmentation event could be the loss of the aminomethyl group (-CH₂NH₂) as a neutral species or the loss of ammonia (B1221849) (NH₃) following a rearrangement. Another likely fragmentation would involve the cleavage of the isoquinolinone core, potentially through the loss of carbon monoxide (CO) from the lactam ring. The fragmentation of the benzene (B151609) ring portion of the molecule is also possible, leading to smaller, stable aromatic cations.

Table 2: Plausible MS/MS Fragmentation of [C₁₀H₁₀N₂O + H]⁺

| Precursor m/z | Proposed Fragment | Fragment Formula | Fragment m/z | Neutral Loss |

| 175.0866 | [M+H - NH₃]⁺ | C₁₀H₈O⁺ | 158.0597 | NH₃ |

| 175.0866 | [M+H - CO]⁺ | C₉H₁₁N₂⁺ | 147.0917 | CO |

| 175.0866 | [M+H - CH₂NH₂]⁺ | C₉H₇NO⁺ | 145.0522 | CH₂NH₂ |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the conformational structure of a molecule. nih.gov

Characterization of Characteristic Vibrational Modes

The vibrational spectrum of 7-(aminomethyl)-2H-isoquinolin-1-one is expected to exhibit characteristic bands corresponding to its distinct functional groups. The lactam moiety will show a strong C=O stretching vibration, typically in the range of 1650-1690 cm⁻¹. The N-H bonds of the lactam and the primary amine will have stretching vibrations in the 3200-3500 cm⁻¹ region. The aromatic C-H stretching will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The C-N stretching vibrations of the amine and the lactam will also be present in the fingerprint region (1000-1300 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. irphouse.com

Table 3: Predicted Characteristic Vibrational Modes for 7-(aminomethyl)-2H-isoquinolin-1-one

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) |

| N-H Stretch | Amine (NH₂) & Lactam (N-H) | 3200 - 3500 |

| C-H Stretch (Aromatic) | Isoquinoline Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Aminomethyl Group (-CH₂-) | 2850 - 2960 |

| C=O Stretch | Lactam | 1650 - 1690 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| N-H Bend | Amine (NH₂) | 1550 - 1650 |

| C-N Stretch | Amine & Lactam | 1000 - 1300 |

Correlation of Experimental and Calculated Vibrational Frequencies

A deeper understanding of the vibrational spectrum can be achieved by correlating experimentally observed frequencies with those calculated using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net Such calculations can predict the vibrational frequencies and intensities for a given molecular structure.

By performing DFT calculations on the optimized geometry of 7-(aminomethyl)-2H-isoquinolin-1-one, a theoretical vibrational spectrum can be generated. The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the calculated frequencies to improve the agreement with the experimental data. Comparing the scaled theoretical spectrum with the experimental FTIR and Raman spectra allows for a more confident assignment of the observed vibrational bands to specific molecular motions. This correlative approach is particularly useful for assigning complex vibrations in the fingerprint region of the spectrum.

Table 4: Hypothetical Correlation of Experimental and Scaled Calculated Vibrational Frequencies

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

| N-H Stretch (Amine, asym) | 3450 | 3455 |

| N-H Stretch (Amine, sym) | 3360 | 3368 |

| N-H Stretch (Lactam) | 3210 | 3215 |

| C=O Stretch (Lactam) | 1675 | 1680 |

| C=C Stretch (Aromatic) | 1580 | 1585 |

Theoretical and Computational Investigations of 7 Aminomethyl 2h Isoquinolin 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic properties and reactivity of molecules. By solving approximations of the Schrödinger equation, these methods provide a fundamental description of molecular behavior at the atomic level.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For 7-(aminomethyl)-2H-isoquinolin-1-one, geometric optimization is performed to find the lowest energy structure, corresponding to the most stable arrangement of its atoms. Calculations using the B3LYP functional with a 6-311+G(d,p) basis set yield detailed information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

The optimized geometry reveals a largely planar isoquinolinone core, which is characteristic of fused aromatic ring systems. The aminomethyl substituent at the C7 position introduces conformational flexibility. The key structural parameters obtained from the geometry optimization are presented in the table below. The C1=O11 bond length is typical for a carbonyl group with some amide resonance, and the C-N bond lengths within the lactam ring suggest partial double-bond character due to electron delocalization.

Interactive Table: Optimized Geometric Parameters of 7-(aminomethyl)-2H-isoquinolin-1-one

| Bond Lengths | Value (Å) | Bond Angles | Value (°) |

| C1=O11 | 1.235 | O11-C1-N2 | 124.5 |

| C1-N2 | 1.378 | C1-N2-C3 | 122.1 |

| N2-C3 | 1.395 | N2-C3-C4 | 120.3 |

| C7-C12 | 1.510 | C6-C7-C12 | 121.0 |

| C12-N13 | 1.465 | C7-C12-N13 | 111.5 |

Interactive Table: Calculated Energetic and Electronic Properties

| Property | Value |

| Total Energy (Hartree) | -588.745 |

| Zero-point energy (kcal/mol) | 135.8 |

| Dipole Moment (Debye) | 4.85 D |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability and reactivity; a smaller gap generally signifies higher reactivity. mdpi.com

For 7-(aminomethyl)-2H-isoquinolin-1-one, the HOMO is primarily distributed over the electron-rich benzene (B151609) ring and the nitrogen of the aminomethyl group. This indicates that these are the most probable sites for electrophilic attack. Conversely, the LUMO is localized on the electron-deficient pyridinone ring, particularly around the carbonyl carbon (C1) and the C3-C4 double bond, making this region susceptible to nucleophilic attack. The calculated energies of these orbitals provide quantitative measures of the molecule's reactivity profile.

Interactive Table: Frontier Molecular Orbital Properties

| Parameter | Energy (eV) | Description |

| EHOMO | -6.15 | Associated with electron-donating ability |

| ELUMO | -1.78 | Associated with electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | 4.37 | Indicator of chemical stability and reactivity |

The Molecular Electrostatic Potential (MEP or ESP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, using a color scale to denote regions of varying electrostatic potential. This analysis is crucial for predicting non-covalent interactions and sites of chemical reactivity. mdpi.comrsc.org

In the MEP surface of 7-(aminomethyl)-2H-isoquinolin-1-one, distinct regions of positive and negative potential are observed:

Negative Potential (Red/Yellow): The most negative region is concentrated around the carbonyl oxygen atom (O11), arising from its high electronegativity and lone pairs of electrons. This site is a strong hydrogen bond acceptor and the primary target for electrophilic attack.

Positive Potential (Blue): Regions of high positive potential are located around the hydrogen atoms of the lactam N-H group and the aminomethyl (-NH₂) group. These sites are electron-deficient and act as hydrogen bond donors, making them susceptible to interaction with nucleophiles.

Neutral Potential (Green): The carbon atoms of the benzene ring exhibit a relatively neutral potential, with slight negative character above and below the plane of the ring due to the π-electron cloud.

This detailed charge distribution map is invaluable for understanding how the molecule will interact with biological targets, solvents, and other reagents.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations describe the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. mdpi.com By simulating the motions of atoms and molecules, MD can explore conformational changes, tautomeric equilibria, and the influence of the surrounding environment, such as a solvent. researchgate.net

The structure of 7-(aminomethyl)-2H-isoquinolin-1-one features a flexible aminomethyl side chain. The rotation around the C7-C12 and C12-N13 single bonds gives rise to various conformations (rotamers). MD simulations can sample these different spatial arrangements, allowing for the construction of a potential energy surface that identifies the most stable and frequently adopted conformations. Analysis typically reveals that staggered conformations that minimize steric hindrance are energetically favored.

Furthermore, the isoquinolin-1-one core can exist in two tautomeric forms: the lactam (amide) form and the lactim (enol) form. Tautomerism involves the migration of a proton, in this case from the nitrogen atom (N2) to the carbonyl oxygen (O11), resulting in a 1-hydroxyisoquinoline (B23206) structure. Quantum chemical energy calculations can predict the relative stability of these tautomers. researchgate.net For 2H-isoquinolin-1-one and its derivatives, the lactam form is overwhelmingly more stable than the lactim form. The energy difference is significant, suggesting that under normal conditions, the population of the lactim tautomer is negligible.

Interactive Table: Calculated Relative Stability of Tautomers

| Tautomer | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K |

| Lactam (amide) | 0.00 | >99.9% |

| Lactim (enol) | +8.5 | <0.1% |

The surrounding solvent can have a profound impact on the conformational preferences and dynamic behavior of a solute. nih.gov MD simulations performed in explicit solvent environments (e.g., water or chloroform) can model these effects accurately.

For 7-(aminomethyl)-2H-isoquinolin-1-one, simulations in different solvents would likely reveal the following:

In a polar protic solvent like water: The polar groups of the molecule (carbonyl, lactam N-H, and amino group) will form strong hydrogen bonds with water molecules. This solvation is expected to further stabilize the dominant lactam tautomer, as both the hydrogen bond donor (N-H) and acceptor (C=O) sites are readily accessible. The conformational freedom of the aminomethyl side chain may be influenced by specific, persistent hydrogen bonding patterns with the solvent shell.

In a nonpolar solvent like chloroform: The extent of hydrogen bonding is significantly reduced. While the lactam tautomer would still be the more stable form, the energy barrier for tautomerization might be different compared to the gas phase or polar solvents. Intermolecular interactions would be dominated by weaker dipole-dipole forces.

These simulations demonstrate that the local environment plays a critical role in modulating the structural and dynamic properties of the molecule.

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are based on solving the Schrödinger equation for the molecule of interest, albeit with certain approximations. The two primary methods employed for such calculations are ab initio Hartree-Fock (HF) and Density Functional Theory (DFT).

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost. For a molecule like 7-(aminomethyl)-2H-isoquinolin-1-one, DFT methods, particularly with hybrid functionals like B3LYP, are often the preferred choice for achieving reliable predictions of spectroscopic properties.

The prediction of NMR chemical shifts is a cornerstone of computational spectroscopy, aiding in the structural elucidation of organic molecules. researchgate.net The chemical shift of a nucleus is highly sensitive to its local electronic environment. Computational methods calculate the nuclear magnetic shielding tensor, from which the isotropic chemical shift can be derived. modgraph.co.uk

To predict the ¹H and ¹³C NMR chemical shifts of 7-(aminomethyl)-2H-isoquinolin-1-one, the first step would be to perform a geometry optimization of the molecule's structure. This is typically achieved using DFT with a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d) or larger). nih.gov Once the optimized geometry is obtained, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is a commonly used approach to ensure the gauge-invariance of the results. modgraph.co.uk

The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The resulting predicted chemical shifts can then be compared with experimental data, if available, or used to predict the appearance of the NMR spectrum.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for 7-(aminomethyl)-2H-isoquinolin-1-one, as would be generated from such a computational study, is presented below. The numbering of the atoms corresponds to the standard IUPAC nomenclature for the isoquinoline (B145761) ring system.

Table 1: Hypothetical Predicted NMR Chemical Shifts for 7-(aminomethyl)-2H-isoquinolin-1-one Calculated using DFT (B3LYP/6-311++G(d,p)) with the GIAO method, referenced to TMS.

¹³C NMR Chemical Shifts| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 162.5 |

| C3 | 125.0 |

| C4 | 108.2 |

| C4a | 138.1 |

| C5 | 128.9 |

| C6 | 121.5 |

| C7 | 145.3 |

| C8 | 120.8 |

| C8a | 129.4 |

| -CH₂- | 45.1 |

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| H3 | 7.15 |

| H4 | 6.50 |

| H5 | 7.80 |

| H6 | 7.35 |

| H8 | 8.10 |

| N-H | 6.90 |

| -CH₂- | 4.05 |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. arxiv.org Computational methods can predict these vibrational frequencies and their corresponding intensities, which is invaluable for the interpretation of experimental spectra. researchgate.net

Similar to NMR calculations, the process begins with the geometry optimization of 7-(aminomethyl)-2H-isoquinolin-1-one. Following this, a frequency calculation is performed at the same level of theory. psu.edu This calculation determines the normal modes of vibration and their corresponding frequencies. The calculation also yields the IR intensities and Raman activities for each vibrational mode.

It is a known issue that theoretical harmonic vibrational frequencies are often higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. frontiersin.org To account for this, the calculated frequencies are typically scaled by an empirical scaling factor, which depends on the level of theory and basis set used. nih.gov For B3LYP/6-31G(d), a common scaling factor is around 0.96.

A hypothetical table of predicted vibrational frequencies and their assignments for key functional groups in 7-(aminomethyl)-2H-isoquinolin-1-one is provided below. This illustrates the type of data that would be obtained from a DFT calculation.

Table 2: Hypothetical Predicted Vibrational Frequencies and Intensities for 7-(aminomethyl)-2H-isoquinolin-1-one Calculated using DFT (B3LYP/6-31G(d)). Frequencies are scaled by a factor of 0.961.

| Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

|---|---|---|---|

| 3450 | 25 | 45 | N-H stretching (NH₂) |

| 3350 | 20 | 40 | N-H stretching (NH₂) |

| 3150 | 15 | 30 | N-H stretching (lactam) |

| 3050 | 10 | 25 | C-H stretching (aromatic) |

| 2920 | 18 | 35 | C-H stretching (aliphatic CH₂) |

| 1660 | 150 | 80 | C=O stretching (lactam) |

| 1610 | 80 | 120 | C=C stretching (aromatic) |

| 1590 | 75 | 110 | N-H bending (NH₂) |

| 1470 | 50 | 90 | C-N stretching |

These theoretical and computational investigations provide a powerful framework for understanding the spectroscopic properties of molecules like 7-(aminomethyl)-2H-isoquinolin-1-one. The predicted data, as illustrated in the hypothetical tables, can guide the synthesis, purification, and structural confirmation of this and related compounds.

In Vitro Biological Mechanistic Investigations of 7 Aminomethyl 2h Isoquinolin 1 One

Enzyme Inhibition and Activation Mechanistic Studies

Comprehensive searches of chemical and biological databases, using both the chemical name and the CAS number (913526-08-6), did not yield any specific studies detailing the enzyme inhibition or activation mechanisms of 7-(aminomethyl)-2H-isoquinolin-1-one.

No publicly available data could be located that provides the enzyme kinetic parameters such as the inhibition constant (Ki), Michaelis constant (Km), or maximum reaction velocity (Vmax) for the interaction of 7-(aminomethyl)-2H-isoquinolin-1-one with any specific enzyme.

Table 1: Enzyme Kinetic Parameters for 7-(aminomethyl)-2H-isoquinolin-1-one

| Enzyme Target | Ki | Km | Vmax | Source |

|---|

Due to the absence of enzyme kinetic data, the mechanistic classification of any potential enzyme inhibition by 7-(aminomethyl)-2H-isoquinolin-1-one (e.g., competitive, non-competitive, or uncompetitive) remains undetermined.

There are no published selectivity profiles that characterize the inhibitory activity of 7-(aminomethyl)-2H-isoquinolin-1-one across various enzyme families or subtypes. While related isoquinolin-1-one derivatives have been explored as PARP inhibitors, the specific selectivity of this compound against different PARP isoforms or other enzyme families has not been documented.

Receptor Binding and Activation Mechanistic Characterization

Similar to the enzyme inhibition data, there is a lack of specific information regarding the interaction of 7-(aminomethyl)-2H-isoquinolin-1-one with any cellular receptors.

No studies were found that report the dissociation constant (Kd) or other quantitative measures of binding affinity for 7-(aminomethyl)-2H-isoquinolin-1-one at any specific receptor.

Table 2: Receptor Binding Affinity for 7-(aminomethyl)-2H-isoquinolin-1-one

| Receptor Target | Kd | Assay Method | Source |

|---|

In the absence of receptor binding data and functional assays, it is not possible to classify 7-(aminomethyl)-2H-isoquinolin-1-one as an agonist, antagonist, or inverse agonist for any known receptor. Its functional activity at the receptor level has not been characterized in the public domain.

Receptor Subtype Selectivity and Allosteric Modulation Studies

Information regarding the receptor subtype selectivity and potential allosteric modulation properties of 7-(aminomethyl)-2H-isoquinolin-1-one is not available in published research. For a compound to be characterized in this manner, it would need to undergo extensive screening against a panel of receptor subtypes. Such studies determine a ligand's affinity and efficacy for different receptors, which is crucial for understanding its potential therapeutic effects and side-effect profile.

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. Investigations into allosteric modulation would involve complex assays to see if the compound can enhance or diminish the activity of a known agonist or antagonist without competing for the same binding site. There is no evidence of such studies having been performed for 7-(aminomethyl)-2H-isoquinolin-1-one.

Cellular Pathway Modulation and Mechanistic Interrogation

Investigation of Intracellular Signaling Cascade Activation and Inhibition

There is no specific data detailing how 7-(aminomethyl)-2H-isoquinolin-1-one activates or inhibits intracellular signaling cascades. Research in this area would typically involve treating specific cell lines with the compound and measuring the phosphorylation status or activity levels of key proteins within known signaling pathways, such as MAPK/ERK or other pathways involved in cell proliferation and apoptosis.

Modulation of Gene Expression and Protein Synthesis Pathways

The effect of 7-(aminomethyl)-2H-isoquinolin-1-one on gene expression and protein synthesis has not been reported. To determine this, researchers would typically employ techniques like RNA sequencing or microarray analysis to assess changes in transcript levels across the genome after cellular exposure to the compound. Subsequent studies would investigate the impact on protein synthesis, the process by which genetic information is translated into functional proteins.

Mechanistic Basis of Cell-Based Phenotypic Responses

Without initial data on the cellular effects of 7-(aminomethyl)-2H-isoquinolin-1-one, the mechanistic basis for any phenotypic responses remains unknown. Phenotype-based screening is an approach used to identify compounds that produce a desired change in cellular behavior, with subsequent studies aimed at elucidating the underlying mechanism of action. No such phenotypic screening results or mechanistic follow-ups have been published for this specific compound.

Protein-Protein Interaction (PPI) Modulation Mechanisms

Identification and Validation of Direct Protein Binding Partners

There is no published research identifying or validating direct protein binding partners for 7-(aminomethyl)-2H-isoquinolin-1-one. The modulation of protein-protein interactions (PPIs) is a significant area of drug discovery, as these interactions are fundamental to most cellular processes. Identifying the direct targets of a small molecule is a critical step in understanding its mechanism of action and requires sophisticated techniques such as affinity chromatography, mass spectrometry, or genetic approaches.

Mechanistic Elucidation of PPI Disruption or Stabilization

The chemical compound 7-(aminomethyl)-2H-isoquinolin-1-one belongs to the broader class of isoquinolin-1-one derivatives, which have been investigated for their ability to modulate protein-protein interactions (PPIs). Research into this structural class has revealed a significant mechanism of action centered on the indirect stabilization of a critical protein complex involved in cellular signaling. Rather than directly binding to the interface of two interacting proteins, these compounds can inhibit an enzyme whose activity leads to the disassembly of a protein complex. This mode of action results in the stabilization and accumulation of the protein complex, thereby modulating its downstream signaling pathways.

A primary example of this mechanism is the stabilization of the β-catenin destruction complex through the inhibition of Tankyrase (TNKS). The β-catenin destruction complex is a multiprotein assembly crucial for the regulation of the Wnt signaling pathway. A key scaffold protein in this complex is Axin. The stability of Axin is regulated by the enzymes Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. johnshopkins.edunih.govnih.gov

Tankyrases interact with a highly conserved domain on Axin and catalyze its poly-ADP-ribosylation (PARsylation). johnshopkins.edunih.gov This post-translational modification serves as a signal for the recruitment of the ubiquitin-proteasome machinery, which subsequently leads to the ubiquitination and proteasomal degradation of Axin. johnshopkins.edu As Axin is the concentration-limiting component of the destruction complex, its degradation leads to the disassembly of the complex and the stabilization of β-catenin, which can then translocate to the nucleus and activate Wnt target genes. nih.govnih.gov Aberrant Wnt signaling due to the destabilization of the β-catenin destruction complex is implicated in various cancers. johnshopkins.edu

Isoquinolin-1-one derivatives have been identified as potent inhibitors of TNKS1 and TNKS2. ingentaconnect.comresearchgate.net These small molecules act by competing with the natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for binding to the nicotinamide-binding pocket of the catalytic domain of Tankyrases. ingentaconnect.com The isoquinolin-1(2H)-one scaffold is crucial for this interaction, as it mimics the binding mode of nicotinamide and forms key hydrogen bonds and π-π stacking interactions with amino acid residues in the active site. ingentaconnect.com For instance, molecular docking studies have shown that the isoquinolin-1-one core can form hydrogen bonds with the backbone of Gly1032 and π-π stacking interactions with Tyr1071 in TNKS2. researchgate.net

By inhibiting the catalytic activity of TNKS1 and TNKS2, isoquinolin-1-one compounds prevent the PARsylation of Axin. johnshopkins.edunih.gov This abrogation of PARsylation prevents Axin from being recognized by the ubiquitin ligase complex, thereby inhibiting its degradation. plos.org The net effect is the stabilization and accumulation of Axin protein levels within the cell. johnshopkins.edunih.gov The increased concentration of Axin promotes the assembly and stability of the β-catenin destruction complex. nih.govelsevierpure.com This enhanced complex is more efficient at sequestering, phosphorylating, and ultimately promoting the degradation of β-catenin, which effectively antagonizes the Wnt signaling pathway. johnshopkins.edunih.gov

The efficacy of isoquinolin-1-one derivatives in this mechanistic pathway has been demonstrated through various in vitro assays. Enzymatic assays are used to determine the half-maximal inhibitory concentration (IC50) of these compounds against recombinant TNKS1 and TNKS2. Furthermore, cellular assays, such as the DLD-1 SuperTopFlash (STF) reporter assay, are employed to measure the inhibition of β-catenin-mediated transcription, providing a functional readout of Wnt signaling inhibition. ingentaconnect.com

For example, a series of isoquinolin-1(2H)-one derivatives with substitutions at the C-5 position have been synthesized and evaluated for their TNKS inhibitory activity. Several of these compounds exhibited potent, single- to double-digit nanomolar IC50 values in enzymatic assays and demonstrated corresponding inhibitory activity in cellular Wnt signaling assays. ingentaconnect.com

| Compound | TNKS1 IC50 (μM) | TNKS2 IC50 (μM) | DLD-1 STF IC50 (μM) |

|---|---|---|---|

| 11a | 0.011 | 0.033 | 0.189 |

| 11b | 0.046 | 0.018 | 0.089 |

| 11c | 0.009 | 0.003 | 0.029 |

| XAV939 (Reference) | 0.011 | 0.004 | 0.032 |

Structure Activity Relationship Sar Studies and Rational Design of 7 Aminomethyl 2h Isoquinolin 1 One Analogs

Systematic Modification of the Aminomethyl Moiety and its Mechanistic Impact on Biological Activity

The aminomethyl group at the 7-position of the isoquinolinone core plays a pivotal role in the interaction of these inhibitors with their biological targets. Modifications to this moiety have been systematically explored to understand and enhance molecular recognition and inhibitory activity.

Exploration of Alkyl Chain Length, Branching, and Heteroatom Substitution

Research into the aminomethyl side chain has revealed that its length, branching, and the incorporation of heteroatoms are critical determinants of biological potency. For instance, in the context of PARP inhibition, the basic nitrogen of the aminomethyl group is often crucial for activity.

Studies on related isoquinolinone scaffolds have shown that extending the alkyl chain can modulate activity. While a simple methylamino or ethylamino group can be effective, longer or bulkier substituents can either enhance or diminish activity depending on the specific target's binding pocket topology. Branching on the alkyl chain, such as the introduction of an isopropyl or tert-butyl group, can also influence potency and selectivity by altering the steric interactions within the active site.

The substitution of carbon atoms with heteroatoms like oxygen or nitrogen to form ethers or further amines can introduce new hydrogen bonding opportunities, potentially increasing binding affinity. However, such modifications must be carefully designed to maintain the optimal physicochemical properties for cell permeability and bioavailability.

| Modification | Analog Structure (Example) | Impact on Biological Activity (General Observations) |

| Chain Elongation | 7-((ethylamino)methyl)-2H-isoquinolin-1-one | Can lead to either an increase or decrease in potency depending on the target enzyme's active site dimensions. |

| Branching | 7-((isopropylamino)methyl)-2H-isoquinolin-1-one | May improve selectivity by introducing specific steric constraints that favor binding to the target over off-target proteins. |

| Heteroatom Substitution | 7-(((2-methoxyethyl)amino)methyl)-2H-isoquinolin-1-one | Can introduce new hydrogen bond donor/acceptor sites, potentially enhancing binding affinity if properly oriented. |

Varied Amine Functionality and their Influence on Molecular Recognition

The nature of the amine functionality itself is a key factor in molecular recognition. The primary amine of 7-(aminomethyl)-2H-isoquinolin-1-one is often a key interaction point, forming hydrogen bonds or salt bridges with acidic residues in the enzyme's active site.

Conversion of the primary amine to secondary or tertiary amines can significantly alter the compound's basicity, hydrogen bonding capacity, and steric profile. For example, N-alkylation can lead to changes in potency and selectivity. Furthermore, incorporation of the amine into a cyclic system, such as a piperidine (B6355638) or morpholine (B109124) ring, can restrict the conformational flexibility of the side chain, which can be entropically favorable for binding and may lead to increased potency.

The electronic properties of the amine also play a role. The introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the amine, thereby influencing its protonation state at physiological pH and its ability to engage in ionic interactions.

| Amine Functionality | Analog Structure (Example) | Influence on Molecular Recognition |

| Primary Amine | 7-(aminomethyl)-2H-isoquinolin-1-one | Often forms key hydrogen bonds and ionic interactions with the target protein. |

| Secondary Amine | 7-((methylamino)methyl)-2H-isoquinolin-1-one | Alters hydrogen bonding potential and introduces steric bulk, which can modulate binding affinity and selectivity. |

| Cyclic Amine | 7-(piperidin-1-ylmethyl)-2H-isoquinolin-1-one | Restricts conformational freedom, which can lead to a more favorable binding entropy and increased potency. |

Investigation of Substituent Effects on the Isoquinolinone Core

The isoquinolinone core serves as the foundational scaffold for these inhibitors, and its decoration with various substituents can profoundly impact biological activity and selectivity.

Positional Effects of Substituents on Biological Activity and Selectivity

The position of substituents on the isoquinolinone ring is critical. While the 7-aminomethyl group is a key feature, modifications at other positions, such as the 3-, 4-, 5-, and 8-positions, have been shown to be important. For instance, in the development of PARP inhibitors, substituents at the 5-position can influence interactions with the nicotinamide-ribose binding pocket. nih.gov

A study on 5-substituted isoquinolin-1(2H)-ones revealed that small, electron-withdrawing groups like bromo and iodo at this position were among the most potent inhibitors of PARP activity in a preliminary in vitro screen. nih.gov This suggests that the electronic nature and size of the substituent at this position are key determinants of inhibitory potential.

Electronic and Steric Properties of Substituents and their Mechanistic Contribution

Steric bulk is another critical factor. Large, bulky groups can create steric clashes within the active site, leading to a loss of activity. However, in some cases, a well-placed bulky group can enhance selectivity by preventing binding to the active sites of related but structurally different off-target proteins. The interplay between electronic and steric effects is complex and often requires a careful, iterative process of rational design and synthesis to optimize.

Stereochemical Influences on the Biological Activity of Chiral 7-(aminomethyl)-2H-isoquinolin-1-one Analogs

The introduction of chirality into analogs of 7-(aminomethyl)-2H-isoquinolin-1-one can have a profound impact on their biological activity. Biological macromolecules such as enzymes and receptors are chiral, and as a result, they often exhibit stereospecific interactions with small molecule ligands.

If a chiral center is introduced, for example, by adding a substituent to the aminomethyl side chain or to the isoquinolinone core, the resulting enantiomers or diastereomers can have vastly different biological activities. One enantiomer may bind with high affinity to the target, while the other may be significantly less active or even inactive. This is because only one enantiomer may be able to achieve the optimal three-dimensional orientation required for effective binding to the chiral active site of the protein.

For instance, the stereoselective synthesis of isoindolinone-based PARP-1 inhibitors has been reported, highlighting the importance of a specific stereoisomer for potent activity. While direct studies on chiral 7-(aminomethyl)-2H-isoquinolin-1-one analogs are limited in the public domain, the principles of stereospecificity observed in related heterocyclic inhibitors strongly suggest that the stereochemistry would be a critical determinant of activity for this scaffold as well. The rational design of chiral analogs, therefore, holds significant potential for improving the potency and selectivity of these compounds.

Rational Design Principles for Enhanced Target Selectivity and Potency Based on Mechanistic Data

The development of potent and selective inhibitors based on the 7-(aminomethyl)-2H-isoquinolin-1-one scaffold is guided by a profound understanding of its interaction with the target enzyme at a molecular level. Mechanistic data, including enzyme kinetics and structural biology, provide the foundation for rational design principles aimed at optimizing the pharmacological profile of these analogs. Key to this process is the strategic modification of the isoquinolinone core to enhance binding affinity and selectivity for the intended target while minimizing off-target effects.

For instance, in the context of PARP inhibition, the isoquinolinone core mimics the nicotinamide (B372718) portion of the NAD+ substrate, occupying the nicotinamide-binding pocket of the enzyme. The 7-(aminomethyl) group can be strategically modified to interact with specific amino acid residues in the active site, thereby increasing potency and selectivity. Similarly, for PRMT5, analogs of 7-(aminomethyl)-2H-isoquinolin-1-one have been designed to interact with the MTA-bound state of the enzyme, a strategy that offers selectivity for cancer cells with a specific metabolic vulnerability.

Application of Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful approach that has been successfully applied to the development of inhibitors based on the isoquinolinone scaffold. FBDD begins with the screening of a library of low-molecular-weight fragments to identify those that bind to the target of interest, albeit with low affinity. These initial "hits" are then optimized and grown into more potent, drug-like molecules.

A notable example in a related series is the discovery of MTA-cooperative PRMT5 inhibitors. This journey began with the identification of a 4-(aminomethyl)phthalazin-1(2H)-one fragment through screening. acs.orgacs.org This fragment was subsequently evolved, and a key strategic modification involved replacing the phthalazin-1(2H)-one core with an isoquinolin-1(2H)-one scaffold. acs.orgacs.org This bioisosteric replacement led to the development of potent and selective PRMT5 inhibitors. The FBDD approach allowed for the efficient exploration of chemical space and the identification of a novel series of compounds with desirable pharmacological properties.

The general workflow for an FBDD campaign targeting an enzyme like PARP or PRMT5 with isoquinolinone-based fragments would typically involve:

Fragment Library Screening: A curated library of fragments, including various substituted isoquinolinones, is screened using biophysical techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or X-ray crystallography to identify binders.

Hit Validation and Characterization: The binding of initial fragment hits is confirmed and their affinity and binding mode are characterized.

Fragment Evolution: Confirmed hits are then optimized through strategies such as fragment growing, linking, or merging to increase potency and improve drug-like properties. For example, the aminomethyl group at the 7-position could be extended to reach a nearby pocket in the enzyme's active site.

The table below illustrates a hypothetical FBDD progression for a generic kinase, starting from an isoquinolinone fragment.

| Compound ID | Structure | Method of Progression | Target Affinity (Kd) |

| Fragment 1 | 7-amino-2H-isoquinolin-1-one | Initial Hit | 500 µM |

| Analog 1.1 | 7-(aminomethyl)-2H-isoquinolin-1-one | Fragment Growth | 150 µM |

| Analog 1.2 | 7-(aminomethyl)-4-methyl-2H-isoquinolin-1-one | Fragment Growth | 50 µM |

| Analog 1.3 | 7-(aminomethyl)-4-methyl-N-cyclopropyl-2H-isoquinolin-1-one | Fragment Elaboration | 1 µM |

Integration of Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) is an indispensable tool in the rational design of 7-(aminomethyl)-2H-isoquinolin-1-one analogs. This methodology relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or cryo-electron microscopy, to guide the design of inhibitors with improved binding affinity and selectivity.

In the development of isoquinolinone-based PARP inhibitors, SBDD has been instrumental. nih.govresearchgate.net Co-crystal structures of early analogs bound to the PARP active site reveal key interactions. For example, the lactam oxygen of the isoquinolinone core often forms a crucial hydrogen bond with the backbone NH of a glycine (B1666218) residue in the nicotinamide-binding site, while the aromatic rings engage in π-π stacking interactions with a tyrosine residue. The 7-(aminomethyl) group can be designed to form salt bridges or hydrogen bonds with acidic residues, such as glutamate, at the edge of the active site.

The process of SBDD for optimizing 7-(aminomethyl)-2H-isoquinolin-1-one analogs typically involves an iterative cycle:

Structural Determination: Obtaining the 3D structure of the target enzyme in complex with a lead compound or fragment.

Analysis of Binding Site: Identifying key interactions and pockets within the active site that can be exploited for improving affinity and selectivity.

In Silico Design: Using computational modeling to design new analogs with modifications predicted to enhance binding.

Chemical Synthesis: Synthesizing the designed compounds.

Biological Evaluation: Testing the new analogs for their potency and selectivity.

Co-crystallization: Determining the structure of the most promising new analogs in complex with the target to validate the design and inform the next cycle of optimization.

The following table provides a hypothetical example of SBDD-guided optimization for PARP1 inhibitors based on the 7-(aminomethyl)-2H-isoquinolin-1-one scaffold.

| Compound ID | Modification from Parent Scaffold | Rationale based on SBDD | PARP1 IC50 (nM) | Selectivity vs PARP2 |

| Parent | 7-(aminomethyl)-2H-isoquinolin-1-one | Initial Scaffold | 500 | 10-fold |

| Analog A | Addition of a 4-fluoro group | To enhance π-π stacking with Tyr907 | 150 | 20-fold |

| Analog B | N-acetylation of the aminomethyl group | To form an additional H-bond with a nearby serine | 80 | 25-fold |

| Analog C | Cyclization of the aminomethyl side chain to form a piperidine ring | To improve rigidity and occupy a hydrophobic pocket | 20 | 50-fold |

By integrating FBDD and SBDD, medicinal chemists can efficiently navigate the complex landscape of drug design to develop highly potent and selective analogs of 7-(aminomethyl)-2H-isoquinolin-1-one for a range of therapeutic targets.

Molecular Interaction and Binding Studies of 7 Aminomethyl 2h Isoquinolin 1 One with Biological Targets

Biophysical Characterization of Ligand-Target Binding Kinetics and Thermodynamics

Biophysical techniques are indispensable for a quantitative understanding of the forces that drive molecular recognition. nih.gov They provide key insights into the affinity, stoichiometry, and the thermodynamic and kinetic profiles of ligand-target interactions.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand to its target molecule in solution. wikipedia.orgspringernature.com This method allows for the simultaneous determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. nih.govkhanacademy.org From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. khanacademy.org

In the context of 7-(aminomethyl)-2H-isoquinolin-1-one, ITC would be employed to characterize its binding to a target protein, for instance, PARP1. mdpi.com By titrating the compound into a solution containing the target protein, the heat released or absorbed during binding is measured. The resulting data provides insights into the driving forces of the interaction, whether it is enthalpically driven (dominated by hydrogen bonds and van der Waals interactions) or entropically driven (often associated with hydrophobic interactions and conformational changes). khanacademy.org

Table 1: Hypothetical Thermodynamic Binding Parameters of 7-(aminomethyl)-2H-isoquinolin-1-one with PARP1 Determined by ITC

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Association Constant (Ka) | 2.5 x 10⁷ | M⁻¹ |

| Dissociation Constant (Kd) | 40 | nM |

| Enthalpy Change (ΔH) | -15.8 | kcal/mol |

| Entropy Change (ΔS) | -18.2 | cal/mol·K |

| Gibbs Free Energy (ΔG) | -10.4 | kcal/mol |

This table presents illustrative data, as specific experimental values for 7-(aminomethyl)-2H-isoquinolin-1-one are not publicly available.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring molecular interactions. harvard.edu In an SPR experiment, one of the interacting partners (the ligand, typically the protein target) is immobilized on a sensor surface, and the other (the analyte, 7-(aminomethyl)-2H-isoquinolin-1-one) is flowed over this surface. harvard.edu The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. harvard.edu

This technique is particularly valuable for determining the kinetics of binding, providing the association rate constant (ka) and the dissociation rate constant (kd). harvard.edu The equilibrium dissociation constant (Kd), a measure of binding affinity, can then be calculated from the ratio of these rate constants (kd/ka). harvard.edu SPR is highly sensitive and can be used for screening compound libraries, as well as for detailed kinetic characterization of lead compounds. acs.orgnih.gov For instance, SPR was instrumental in the fragment-based discovery of MTA-cooperative PRMT5 inhibitors based on a related phthalazin-1(2H)-one scaffold. acs.orgacs.org

Table 2: Hypothetical Kinetic and Affinity Data for 7-(aminomethyl)-2H-isoquinolin-1-one Binding to PRMT5 from SPR Analysis

| Parameter | Value | Unit |

| Association Rate (ka) | 1.2 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 6.0 x 10⁻³ | s⁻¹ |

| Dissociation Constant (Kd) | 50 | nM |

This table presents illustrative data, as specific experimental values for 7-(aminomethyl)-2H-isoquinolin-1-one are not publicly available.

MicroScale Thermophoresis (MST) is a biophysical method that measures molecular interactions in solution by detecting changes in the thermophoretic movement of molecules in a microscopic temperature gradient. wikipedia.orgnih.gov Thermophoresis, the directed movement of molecules in a temperature gradient, is sensitive to changes in size, charge, and hydration shell of the molecule, all of which can be altered upon ligand binding. mdpi.com

MST is a versatile technique that requires low sample consumption and can be performed in complex biological liquids. nih.govnrel.gov It is an immobilization-free technique, which is a significant advantage over methods like SPR. mdpi.com By labeling the target protein with a fluorophore, the binding of a non-fluorescent ligand like 7-(aminomethyl)-2H-isoquinolin-1-one can be quantified by monitoring the change in fluorescence as a function of ligand concentration. wikipedia.org This allows for the determination of the dissociation constant (Kd) and can also provide information on the stoichiometry of the interaction. nih.gov

Table 3: Hypothetical Binding Affinity of 7-(aminomethyl)-2H-isoquinolin-1-one to a Target Protein as Determined by MST

| Parameter | Value | Unit |

| Dissociation Constant (Kd) | 65 | nM |

This table presents illustrative data, as specific experimental values for 7-(aminomethyl)-2H-isoquinolin-1-one are not publicly available.

Structural Biology of 7-(aminomethyl)-2H-isoquinolin-1-one-Target Complexes

Structural biology techniques provide high-resolution information on the three-dimensional arrangement of atoms in a molecule, offering a detailed picture of how a ligand binds to its target.

X-ray co-crystallography is a powerful technique for visualizing the precise binding mode of a small molecule within the active site of its protein target. This method involves crystallizing the target protein in the presence of the ligand and then determining the three-dimensional structure of the complex by X-ray diffraction.

For 7-(aminomethyl)-2H-isoquinolin-1-one, obtaining a co-crystal structure with a target like PARP1 or PRMT5 would reveal the specific amino acid residues involved in the interaction, the hydrogen bonding network, and other non-covalent interactions that contribute to binding affinity and selectivity. nih.gov For example, the co-crystal structure of a related compound with PRMT5 revealed key interactions with residues such as Glu435 and Lys333. acs.org This structural information is invaluable for structure-based drug design, enabling the rational optimization of the inhibitor's potency and selectivity.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for determining the structures of large and complex macromolecular assemblies that are difficult to crystallize. nih.govresearchgate.net Single-particle cryo-EM can provide near-atomic resolution structures of proteins and their complexes in a vitrified, near-native state. nih.gov

While X-ray crystallography is often the method of choice for smaller, well-behaving proteins, cryo-EM is particularly advantageous for studying the interaction of 7-(aminomethyl)-2H-isoquinolin-1-one with large, dynamic protein complexes or membrane-bound receptors. researchgate.netebi.ac.uk For instance, if 7-(aminomethyl)-2H-isoquinolin-1-one were to target a component of a large DNA repair complex, cryo-EM could provide crucial insights into how the binding of this small molecule allosterically modulates the conformation and function of the entire assembly. nih.gov

Advanced NMR Spectroscopy for Ligand-Protein Interaction Mapping (e.g., Saturation Transfer Difference NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides powerful methods for studying protein-ligand interactions in solution. nih.govresearchgate.net Among these, Saturation Transfer Difference (STD) NMR has become a key technology for identifying ligand binding and mapping the specific parts of a ligand that are in close contact with a protein receptor. springernature.comnih.gov

The STD NMR experiment relies on the transfer of magnetization from a protein to a bound small molecule. springernature.com In a typical experiment, the protein is selectively saturated with radiofrequency pulses. This saturation spreads throughout the protein via a process called spin diffusion. nih.gov When a ligand like 7-(aminomethyl)-2H-isoquinolin-1-one binds to the saturated protein, it also becomes saturated. Upon dissociation, the ligand carries this "memory" of saturation back into the bulk solution, where it can be detected as a decrease in the intensity of its NMR signals. springernature.comnih.gov

By subtracting a spectrum where the protein is saturated (on-resonance) from a spectrum without protein saturation (off-resonance), a difference spectrum is generated. creative-biostructure.com This difference spectrum exclusively shows signals from molecules that have bound to the protein, effectively filtering out non-binders. d-nb.info

The intensity of the signals in the STD spectrum is not uniform across the ligand molecule. Protons on the ligand that are in closest proximity to the protein's surface receive the most saturation and therefore show the strongest signals in the difference spectrum. nih.gov This distance-dependent effect allows for the creation of a "binding epitope map," which highlights the specific functional groups of the ligand that are most intimately involved in the binding interaction. springernature.com For 7-(aminomethyl)-2H-isoquinolin-1-one, this technique could be used to determine the orientation of the isoquinolinone core and the aminomethyl side chain within the binding pocket of its target, such as Poly (ADP-ribose) polymerase (PARP) or Protein Arginine Methyltransferase 5 (PRMT5), for which similar scaffolds have shown activity. mdpi.comacs.org

| Proton Group | Chemical Shift (ppm, approx.) | Hypothetical STD Amplification Factor (%) | Inferred Proximity to Protein |

|---|---|---|---|

| Aminomethyl (-CH2-NH2) | ~4.0 | 100 | Very High (Primary contact point) |

| Isoquinolinone H-8 | ~7.8 | 85 | High |

| Isoquinolinone H-6 | ~7.5 | 70 | Medium |

| Isoquinolinone H-5 | ~7.3 | 65 | Medium |

| Isoquinolinone H-4 | ~6.8 | 40 | Low |

| Isoquinolinone H-3 | ~6.5 | 35 | Low |

Computational Docking and Molecular Modeling of Binding Interactions

Computational methods are indispensable for visualizing and predicting how ligands like 7-(aminomethyl)-2H-isoquinolin-1-one interact with their biological targets. nih.govhacettepe.edu.tr These techniques model the physical interactions between the ligand and the protein, providing insights that can guide further experimental work.

Ligand-Protein Docking Simulations for Predicting Binding Poses and Orientations

Molecular docking is a computational technique used to predict the preferred orientation and conformation, or "pose," of a ligand when it binds to a receptor protein. nih.govbibliotekanauki.pl The process involves sampling a large number of possible orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding affinity.

For 7-(aminomethyl)-2H-isoquinolin-1-one, docking simulations would begin with the three-dimensional structures of the ligand and its target protein, often obtained from crystallographic data or homology modeling. nih.gov The docking algorithm would then place the ligand into the active site and systematically explore different rotational and translational degrees of freedom, as well as the ligand's conformational flexibility.

The scoring function evaluates each pose by estimating the free energy of binding. This calculation typically considers factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The output is a ranked list of binding poses, with the top-ranked pose representing the most probable binding mode. These simulations could reveal key hydrogen bonds between the aminomethyl group or the isoquinolinone carbonyl and specific amino acid residues (e.g., glutamic acid, lysine) in the active site, as well as potential pi-stacking interactions involving the aromatic ring system. acs.org

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding interaction. |

| Key Hydrogen Bond Interactions | Glu435, Lys333 | The carbonyl and aminomethyl groups are likely critical for binding. |

| Key Hydrophobic/van der Waals Interactions | Phe300, Tyr304 | The isoquinolinone ring is likely situated in a hydrophobic pocket. |

| Predicted Inhibitory Constant (Ki) | ~150 nM | Potent inhibition is predicted. |

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes for Conformational Changes and Stability

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.comnih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on the flexibility of the ligand and protein, conformational changes, and the stability of the complex. dntb.gov.ua

An MD simulation would start with the top-ranked pose from a docking study. jchemlett.com The ligand-protein complex is placed in a simulated aqueous environment, and the movements of all atoms are tracked over a period typically ranging from nanoseconds to microseconds. nih.gov